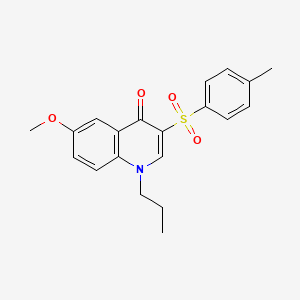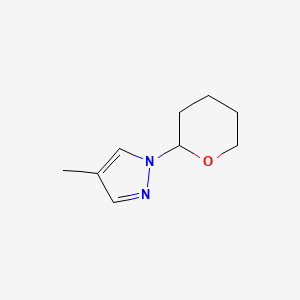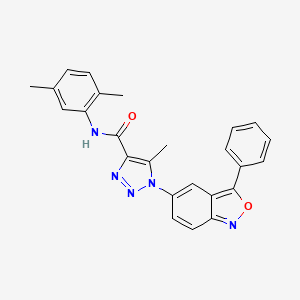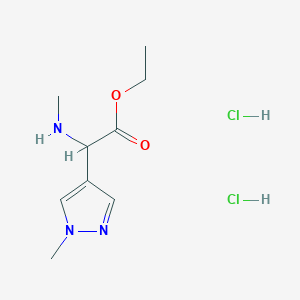
N-(4-bromopyridin-2-yl)-4-chlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromopyridin-2-yl)-4-chlorobenzamide, also known as BPCB, is a chemical compound that belongs to the family of pyridines and benzamides. This compound has gained significant attention in recent years due to its potential applications in scientific research. BPCB is a versatile compound that has been used in various research studies to investigate its mechanism of action, biochemical and physiological effects, and future directions.
Mecanismo De Acción
The mechanism of action of N-(4-bromopyridin-2-yl)-4-chlorobenzamide is not fully understood, but it has been suggested that it acts as an inhibitor of various enzymes, such as histone deacetylases (HDACs) and phosphodiesterases (PDEs). These enzymes play a crucial role in various cellular processes, including gene expression, cell proliferation, and inflammation. By inhibiting these enzymes, N-(4-bromopyridin-2-yl)-4-chlorobenzamide may have therapeutic potential for various diseases.
Biochemical and Physiological Effects:
N-(4-bromopyridin-2-yl)-4-chlorobenzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(4-bromopyridin-2-yl)-4-chlorobenzamide can inhibit the growth of cancer cells, reduce inflammation, and improve neuronal function. In vivo studies have shown that N-(4-bromopyridin-2-yl)-4-chlorobenzamide can reduce tumor growth, improve cognitive function, and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-bromopyridin-2-yl)-4-chlorobenzamide has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. However, there are also some limitations to using N-(4-bromopyridin-2-yl)-4-chlorobenzamide in lab experiments, including its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research involving N-(4-bromopyridin-2-yl)-4-chlorobenzamide. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Another potential direction is to investigate its mechanism of action in more detail, including its interactions with various enzymes and cellular pathways. Additionally, future research could focus on developing more potent and selective analogs of N-(4-bromopyridin-2-yl)-4-chlorobenzamide for use in medicinal chemistry.
Métodos De Síntesis
The synthesis of N-(4-bromopyridin-2-yl)-4-chlorobenzamide involves the reaction of 4-chlorobenzoic acid with 4-bromopyridine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent, such as dichloromethane, and the product is purified by column chromatography.
Aplicaciones Científicas De Investigación
N-(4-bromopyridin-2-yl)-4-chlorobenzamide has been used in various scientific research studies due to its potential applications in the field of medicinal chemistry. N-(4-bromopyridin-2-yl)-4-chlorobenzamide has been investigated for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders.
Propiedades
IUPAC Name |
N-(4-bromopyridin-2-yl)-4-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClN2O/c13-9-5-6-15-11(7-9)16-12(17)8-1-3-10(14)4-2-8/h1-7H,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCGOSATFGFJNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC=CC(=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromopyridin-2-yl)-4-chlorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Chloro-5-[(5-isopropyl-2-methylphenoxy)methyl]-1,3-thiazole](/img/structure/B2910136.png)
![2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2910137.png)
![N-cyclopentyl-2-((6,8-dimethyl-5,7-dioxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2910138.png)


![N-(5-fluoro-2-methylphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2910141.png)



![4-Bromo-2-methoxy-6-{[(4-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B2910151.png)
